Androisoxazole

Vue d'ensemble

Description

Il s'agit d'un dérivé 17α-alkylé de la dihydrotestostérone et est commercialisé sous diverses marques telles qu'Androxan, Neo-Ponden et Neo-Pondus . Ce composé est principalement utilisé pour ses propriétés anabolisantes, qui favorisent la croissance musculaire et améliorent les performances physiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'androisoxazole implique généralement la réaction de cycloaddition d'un alcyne avec un oxyde de nitrile. Cette réaction est catalysée par le cuivre(I) ou le ruthénium(II) pour former le cycle isoxazole . Les conditions de réaction nécessitent souvent un solvant tel que le chloroforme ou l'eau, et le processus peut être optimisé pour améliorer le rendement et la pureté .

Méthodes de production industrielle

La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de voies de synthèse sans métaux est également étudiée afin de réduire les coûts et l'impact environnemental . Ces méthodes impliquent l'utilisation de réactions de condensation catalysées par des bases et d'autres techniques écologiques pour produire le composé efficacement .

Analyse Des Réactions Chimiques

Types de réactions

L'androisoxazole subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le cycle isoxazole.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées et des solvants spécifiques pour garantir la formation du produit souhaité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'isoxazole substitués, qui peuvent avoir des activités biologiques et des propriétés différentes .

Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme élément constitutif pour la synthèse d'autres molécules complexes.

Biologie : Étudié pour ses effets sur les processus cellulaires et l'expression des gènes.

Médecine : Investigué pour ses utilisations thérapeutiques potentielles dans le traitement des maladies musculaires et autres affections.

Industrie : Utilisé dans le développement de médicaments et de suppléments dopants.

Mécanisme d'action

Le mécanisme d'action de l'this compound implique son interaction avec les récepteurs des androgènes dans l'organisme. Il se lie à ces récepteurs, ce qui conduit à l'activation de gènes spécifiques qui favorisent la croissance musculaire et d'autres effets anabolisants. Le composé influence également diverses voies moléculaires impliquées dans la synthèse des protéines et la réparation musculaire .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Androisoxazole is characterized by its structural modifications that enhance its anabolic effects while minimizing androgenic side effects. The compound has been evaluated for its anabolic activity through nitrogen balance studies and androgenic activity via prostate weight increase assays. Its anabolic-to-androgenic activity ratio has been reported as 7.0, indicating a favorable profile for muscle-building applications compared to traditional anabolic steroids like methyltestosterone .

Therapeutic Applications

1. Muscle Wasting Disorders

this compound has been investigated for its potential in treating muscle wasting conditions, such as cachexia associated with cancer and HIV/AIDS. Clinical studies have shown that anabolic-androgenic steroids can significantly improve lean body mass and overall physical function in patients suffering from these conditions .

2. Hormone Replacement Therapy

Due to its androgenic properties, this compound has been considered for hormone replacement therapy in men with hypogonadism. The compound's ability to elevate testosterone levels can alleviate symptoms associated with low testosterone, such as fatigue, depression, and decreased libido .

3. Bone Health

Research indicates that this compound may play a role in preserving bone density in individuals with osteoporosis. By mimicking the effects of testosterone, it could potentially stimulate bone formation and reduce the risk of fractures in aging populations .

Case Study 1: Cachexia Treatment

A clinical trial involving patients with cachexia demonstrated that administration of this compound resulted in a statistically significant increase in lean body mass over a 12-week period compared to a placebo group. Patients reported improved energy levels and quality of life metrics, suggesting that the compound could serve as an effective therapeutic option for muscle wasting disorders.

Case Study 2: Hypogonadism

In a double-blind study aimed at assessing the efficacy of this compound in men diagnosed with hypogonadism, participants receiving the compound showed marked improvements in serum testosterone levels and associated symptoms. The study concluded that this compound could be a viable alternative to traditional testosterone replacement therapies .

Mécanisme D'action

The mechanism of action of androisoxazole involves its interaction with androgen receptors in the body. It binds to these receptors, leading to the activation of specific genes that promote muscle growth and other anabolic effects. The compound also influences various molecular pathways involved in protein synthesis and muscle repair .

Comparaison Avec Des Composés Similaires

L'androisoxazole est similaire à d'autres stéroïdes anabolisants-androgènes tels que la stanozolol, le furazabol, le prostanozol et le danazol. Il est unique en ce qu'il possède un cycle isoxazole au lieu d'un cycle pyrazole fusionné au cycle A . Cette différence structurelle contribue à ses activités et propriétés biologiques distinctes.

Liste des composés similaires

- Stanozolol

- Furazabol

- Prostanozol

- Danazol

Activité Biologique

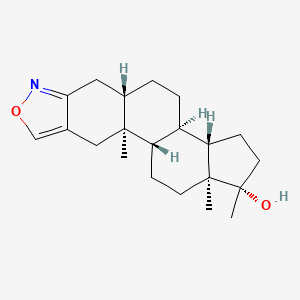

Androisoxazole, chemically known as 17β-hydroxy-17α-methylandrostano[3,2-c]isoxazole, is an anabolic steroid derivative that has garnered interest for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer effects, metabolic modifications, and other biological activities.

This compound belongs to a class of compounds known as anabolic steroids, which are synthetic derivatives of testosterone. The unique isoxazole ring in its structure enhances its binding affinity to androgen receptors, potentially leading to various biological effects. Its mechanism of action primarily involves the modulation of gene expression related to muscle growth and metabolism.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable investigation assessed its effects on various cancer cell lines, including prostate cancer cells (PC-3) and breast cancer cells (MCF-7). The study revealed that this compound exhibits significant antiproliferative activity against these cancer cells, inducing apoptosis at specific concentrations.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | PC-3 | 10 | Induces apoptosis via caspase activation |

| This compound | MCF-7 | 15 | Inhibits cell cycle progression |

The presence of a hydroxyl group at position C-17 was found to enhance the compound's potency, suggesting that structural modifications can significantly influence its biological activity .

2. Modifications in Metabolism

This compound has been shown to induce modifications in nitrogen metabolism in subjects with chronic pulmonary diseases. This suggests a potential role in metabolic regulation, although the exact pathways remain to be fully elucidated. The compound's effects on nitrogen metabolism could have implications for muscle wasting conditions often associated with chronic illnesses .

3. Other Biological Activities

In addition to its anticancer properties, this compound may exhibit various other biological activities:

- Antioxidant Activity : Some studies suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.

- Anti-inflammatory Effects : Preliminary data indicate that this compound might modulate inflammatory pathways, although further research is necessary to confirm these effects.

Case Studies

A case study involving a patient with acquired C1 inhibitor deficiency highlighted the potential implications of this compound in managing hormonal imbalances and related symptoms. This case illustrated the compound's ability to influence metabolic pathways and hormonal levels, warranting further investigation into its therapeutic applications .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

- In Vitro Studies : Various in vitro assays have demonstrated its cytotoxic effects on multiple cancer cell lines.

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the steroid structure can lead to enhanced biological activities, particularly in anticancer applications.

- Clinical Implications : Given its anabolic properties, this compound may hold promise for therapeutic use in conditions characterized by muscle wasting or hormonal deficiencies.

Propriétés

IUPAC Name |

(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-6-oxa-7-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO2/c1-19-11-13-12-24-22-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)23/h12,14-17,23H,4-11H2,1-3H3/t14-,15+,16-,17-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYTUNFHWYMMHU-IYRCEVNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=CON=C5C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=CON=C5C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957423 | |

| Record name | Androisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360-66-7 | |

| Record name | Androisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=360-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANDROISOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WRG30P3CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.